molecular formula C8H8N2O B3193804 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 7551-12-4

2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Cat. No.: B3193804
CAS No.: 7551-12-4
M. Wt: 148.16 g/mol
InChI Key: SZXWWJZOHPABDA-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound featuring a fused pyrrole-pyridine core with a methyl substituent at the 2-position and a hydroxyl group at the 5-position. This scaffold is critical in medicinal chemistry, particularly as a building block for kinase inhibitors and anticancer agents. It serves as a key intermediate in the synthesis of Venetoclax (a BCL-2 inhibitor) and BMS-645737 (a VEGFR-2 inhibitor), where the methyl group enhances target selectivity and pharmacokinetic properties .

Properties

CAS No.

7551-12-4

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

InChI

InChI=1S/C8H8N2O/c1-5-2-6-3-7(11)4-9-8(6)10-5/h2-4,11H,1H3,(H,9,10)

InChI Key

SZXWWJZOHPABDA-UHFFFAOYSA-N

SMILES

CC1=CC2=CC(=CN=C2N1)O

Canonical SMILES

CC1=CC2=CC(=CN=C2N1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

The biological activity and physicochemical properties of pyrrolo[2,3-b]pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Key Properties/Applications References
2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol -CH₃ (2), -OH (5) C₈H₈N₂O VEGFR-2/BCL-2 inhibitor intermediate; improved solubility and target affinity
1H-Pyrrolo[2,3-b]pyridin-5-ol -H (2), -OH (5) C₇H₆N₂O Parent compound; intermediate for Venetoclax synthesis
4-Nitro-1H-pyrrolo[2,3-b]pyridin-5-ol -NO₂ (4), -OH (5) C₇H₅N₃O₃ Enhanced reactivity due to nitro group; polar solvent solubility
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol -CF₃ (5), -OH (4) C₈H₅F₃N₂O Lipophilic CF₃ group improves membrane permeability
2-Methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol -CH₃ (2), -Si(iPr)₃ (1), -OH (5) C₁₇H₂₈N₂OSi Protective silyl group for synthetic intermediates
2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ylamine -CH₃ (2), -NH₂ (5) C₈H₉N₃ Amine group enables hydrogen bonding; kinase inhibitor applications

Pharmacological Activity

  • VEGFR-2 Inhibition : The methyl group in this compound contributes to the potency of BMS-645737, a VEGFR-2 inhibitor, by optimizing hydrophobic interactions with the kinase active site . In contrast, the unsubstituted parent compound (1H-pyrrolo[2,3-b]pyridin-5-ol) shows lower potency due to reduced steric and electronic effects .
  • BCL-2 Inhibition : The methyl derivative is pivotal in Venetoclax synthesis, where its electron-donating methyl group stabilizes interactions with BCL-2’s hydrophobic groove .

Physicochemical Properties

  • Solubility : The nitro group in 4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol increases polarity and aqueous solubility compared to the methylated analogue, which is more lipophilic .
  • Reactivity : The trifluoromethyl group in 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol enhances metabolic stability and resistance to oxidation, critical for in vivo efficacy .

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